molecular formula C18H29NO2 B5159187 3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline

3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline

Cat. No.: B5159187
M. Wt: 291.4 g/mol
InChI Key: FLEMPJCHBKOZMB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(8-methylnon-7-enyl)aniline: is an organic compound that belongs to the class of anilines It features a dimethoxy-substituted benzene ring attached to an aniline group, which is further connected to a nonenyl chain with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with 8-methyl-7-nonenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the aniline group, converting it to the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound can be used to study the interactions of aniline derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for easy modification and incorporation into various products.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological macromolecules, while the nonenyl chain can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyaniline: Lacks the nonenyl chain, making it less hydrophobic.

    N-(8-Methylnon-7-enyl)aniline: Lacks the dimethoxy groups, reducing its electron-donating ability.

    3,4-Dimethoxyphenethylamine: Contains a shorter alkyl chain, affecting its overall hydrophobicity and reactivity.

Uniqueness: 3,4-Dimethoxy-N-(8-methylnon-7-enyl)aniline is unique due to the combination of its dimethoxy-substituted aromatic ring and the long nonenyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(8-methylnon-7-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15(2)10-8-6-5-7-9-13-19-16-11-12-17(20-3)18(14-16)21-4/h10-12,14,19H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEMPJCHBKOZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCCCCNC1=CC(=C(C=C1)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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